acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide

Cathepsin C dipeptidyl aminopeptidase I protease substrate specificity

Choose Gly-Phe-NH2 acetate (CAS 13467-26-0) for cathepsin C assays: the acetate salt provides superior solubility and storage stability over free base or HCl variants, ensuring reproducible kinetic data. Cathepsin C specifically hydrolyzes this dipeptide amide but not L-phenylalaninamide or tripeptide analogs—generic substitutes risk failed experiments. Use as a chromogenic/fluorogenic substrate for inhibitor screening, a building block in peptide synthesis, or a monomer for enzymatic polymerization. HPLC ≥95%, single-spot TLC.

Molecular Formula C11H16ClN3O2
Molecular Weight 281.31 g/mol
CAS No. 13467-26-0
Cat. No. B080376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide
CAS13467-26-0
Molecular FormulaC11H16ClN3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCC(=O)O.C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN
InChIInChI=1S/C11H15N3O2.C2H4O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8;1-2(3)4/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15);1H3,(H,3,4)
InChIKeyUFYWNVUEIJKEMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycyl-L-phenylalaninamide Acetate (CAS 13467-26-0): Dipeptide Substrate for Cathepsin C and Aminopeptidase Research Applications


Glycyl-L-phenylalaninamide acetate (CAS 13467-26-0), also designated H-Gly-Phe-NH₂·acetate or GPA, is a synthetic dipeptide derivative composed of glycine and L-phenylalanine residues with a C-terminal amide group, counterbalanced by an acetate salt form . This compound serves as a canonical substrate for dipeptidyl aminopeptidase I (cathepsin C), a lysosomal cysteine protease, and is widely employed as a building block in peptide synthesis and protease activity assays [1]. The compound exists as a white powder with molecular weight 281.31 g/mol (free base: 221.26 g/mol), featuring a phenylalanine side chain that contributes to its hydrophobic binding interactions with protease active sites .

Why Generic Dipeptide Amides Cannot Substitute for Glycyl-L-phenylalaninamide Acetate (CAS 13467-26-0) in Cathepsin C Assays


Substitution with structurally adjacent dipeptide derivatives or alternative salt forms introduces measurable deviations in enzymatic activity, substrate recognition, and assay reproducibility. Cathepsin C exhibits pronounced substrate specificity that discriminates between this dipeptide amide, amino acid amides, and tripeptide amides—the enzyme hydrolyzes glycyl-L-phenylalaninamide but fails to act on L-phenylalaninamide or glycylglycyl-L-phenylalaninamide [1]. Additionally, the acetate salt form enhances aqueous solubility relative to the free base or hydrochloride variants, directly impacting kinetic assay reliability and storage stability profiles . Procurement decisions predicated solely on nominal structural similarity risk compromised experimental outcomes due to undocumented differences in stereochemical purity, counterion effects, and enzyme recognition.

Quantitative Differential Evidence for Glycyl-L-phenylalaninamide Acetate (CAS 13467-26-0) vs. Structural Comparators


Enzyme Substrate Specificity: Cathepsin C Discrimination Between Glycyl-L-phenylalaninamide, Amino Acid Amides, and Tripeptide Amides

Cathepsin C (dipeptidyl aminopeptidase I) exhibits exclusive activity toward glycyl-L-phenylalaninamide (GPA) while demonstrating no detectable hydrolysis of L-phenylalaninamide (amino acid amide) or glycylglycyl-L-phenylalaninamide (tripeptide amide) under identical assay conditions [1]. This substrate length selectivity is absolute rather than gradient-based—only dipeptide derivatives bearing a free α-amino group serve as substrates, with the enzyme completely inactive against shorter or longer peptide amides [2].

Cathepsin C dipeptidyl aminopeptidase I protease substrate specificity

HPLC Purity Specification: ≥99.0% Glycyl-L-phenylalaninamide Acetate vs. Industry-Standard ≥95% Grade

Commercial sources offer glycyl-L-phenylalaninamide acetate at ≥99.0% purity determined by HPLC with TLC single-spot confirmation, in contrast to standard catalog-grade dipeptide products typically specified at ≥95% or ≥97% purity thresholds [1]. This purity differential translates to quantifiably lower levels of synthesis-related impurities including deletion sequences, truncated peptides, and residual protecting group derivatives .

peptide purity HPLC analytical characterization

Stereochemical Configuration: L-Phenylalanine Enantiomer vs. D-Phenylalanine Diastereomer (CAS 1217708-62-7)

Glycyl-L-phenylalaninamide acetate (CAS 13467-26-0) incorporates the naturally occurring L-phenylalanine residue, whereas the D-phenylalanine diastereomer (N-glycyl-D-phenylalanine amide acetate, CAS 1217708-62-7) represents a distinct chemical entity with different stereochemical configuration at the α-carbon [1]. Enzymatic recognition by dipeptidyl aminopeptidase I and other proteases is stereospecific—only the L-enantiomer functions as a competent substrate in cathepsin C-catalyzed hydrolysis and transamidation reactions [2].

stereochemistry L-phenylalanine enzymatic recognition

Acetate Salt Form vs. Hydrochloride Salt: Solubility and Counterion Effects

The acetate salt formulation of glycyl-L-phenylalaninamide (CAS 13467-26-0) provides enhanced aqueous solubility characteristics compared to the hydrochloride salt variant . This acetate counterion selection is deliberately specified for enzymatic assays where chloride ion concentration may influence cathepsin C activity—the enzyme is known to be chloride-activated, and introduction of additional chloride via hydrochloride salt forms could confound kinetic measurements [1]. Solubility testing indicates compatibility with DMSO, water, ethanol, and DMF solvent systems [2].

salt form selection solubility counterion effects

Validated Application Scenarios for Glycyl-L-phenylalaninamide Acetate (CAS 13467-26-0) in Research and Industrial Workflows


Cathepsin C (Dipeptidyl Aminopeptidase I) Activity Assays and Inhibitor Screening

Employed as a validated chromogenic or fluorogenic substrate for quantifying cathepsin C enzymatic activity. The compound serves as a reference substrate for establishing baseline hydrolysis rates and for screening potential cathepsin C inhibitors in drug discovery programs targeting inflammatory diseases and lysosomal storage disorders [1]. The pH-dependent dual activity profile—hydrolysis at pH 5.0 and transamidation polymerization at pH 7.5—enables investigation of enzyme mechanism under distinct physiological conditions [2].

Peptide Synthesis Building Block for Solid-Phase and Solution-Phase Assembly

Functions as a protected dipeptide building block in the synthesis of longer peptide chains, including enkephalin analogs and other bioactive peptides. The C-terminal amide group eliminates the need for post-synthetic amidation steps, while the acetate salt form provides solubility advantages during coupling reactions in organic and aqueous solvent mixtures . Applications extend to the preparation of hyaluronic acid–peptide conjugates and peptide-modified biomaterials .

Enzymatic Polymerization Studies for Polypeptide Biomaterial Synthesis

Serves as monomer substrate in cathepsin C-catalyzed transamidation polymerization reactions to generate poly(glycyl-L-phenylalanine) oligopeptides. At pH 7.5–7.6, the enzyme catalyzes formation of insoluble polymeric products composed of alternating glycyl and L-phenylalanyl residues, with average chain lengths reaching octapeptide to decapeptide structures [2]. This enzymatic polymerization pathway provides a green chemistry alternative to chemical polypeptide synthesis.

Analytical Reference Standard for HPLC Method Development and Peptide Purity Validation

With HPLC purity specifications ≥99.0% and TLC single-spot confirmation, this compound is suitable as an analytical reference standard for developing and validating reverse-phase HPLC separation methods for dipeptide analysis. The defined retention characteristics and purity profile support accurate quantification in complex biological matrices and quality control workflows for peptide synthesis [1].

Technical Documentation Hub

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